N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule characterized by a benzodioxine-carboxamide core linked to a 3,4-dichlorophenyl-substituted thiazole ring. The 3,4-dichlorophenyl group is a common pharmacophore in sigma receptor ligands (e.g., BD 1008, BD 1047) and other CNS-active compounds, implying possible neuropharmacological applications . The thiazole ring may enhance metabolic stability and bioavailability compared to other heterocycles due to its moderate lipophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3S/c19-12-3-1-10(7-13(12)20)14-9-26-18(21-14)22-17(23)11-2-4-15-16(8-11)25-6-5-24-15/h1-4,7-9H,5-6H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJHUBMIJJVHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which this molecule belongs, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs.
Mode of Action
Thiazoles generally exhibit their biological activities through various mechanisms depending on their structure and the nature of their substituents. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazoles are known to affect a wide range of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the bioavailability of the compound.
Biological Activity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the category of benzodioxane derivatives, which have been reported to exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.
- Molecular Formula : C23H16Cl2N2OS2
- Molecular Weight : 471.42 g/mol
- InChI Key : XFRAFXGIXZHJBC-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has been explored in various studies. The following sections summarize key findings related to its biological effects.
Anti-inflammatory Activity
Research indicates that benzodioxane derivatives can possess significant anti-inflammatory properties. For instance, studies have shown that certain derivatives exhibit inhibition of inflammatory pathways and cytokine production. The structure of the benzodioxane moiety appears crucial for this activity:
| Compound | Activity | Reference |
|---|---|---|
| 2,3-Dihydrobenzodioxin with acetic acid substituent | Anti-inflammatory | Vazquez et al. |
| Benzodioxane bisamide (CCT251236) | HSF1 pathway inhibitor |
Anticancer Activity
The compound's anticancer potential has also been investigated. Studies suggest that derivatives with specific substitutions can inhibit cancer cell growth through various mechanisms:
- Mechanism of Action : Inhibition of key signaling pathways involved in cancer proliferation.
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| CCT251236 | Ovarian carcinoma | Growth inhibition via HSF1 pathway | |
| Benzodioxane derivative (Compound 7) | MAPK pathway inhibition | Anticancer activity |
Case Studies
Several case studies highlight the efficacy of benzodioxane derivatives in preclinical models:
- Study on CCT251236 : Demonstrated significant growth inhibition in human ovarian carcinoma xenograft models. The study emphasized the importance of the benzodioxane structure for maintaining anticancer activity.
- Inflammation Model : A model using lipopolysaccharide (LPS) induced inflammation showed that certain benzodioxane derivatives significantly reduced inflammatory markers compared to controls.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Key points from SAR studies include:
- Positioning of substituents on the benzodioxane ring influences anti-inflammatory and anticancer activities.
- The presence of electron-withdrawing groups enhances potency against specific targets.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in heterocyclic core substitutions, halogenation patterns, and appended functional groups. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Observations:
Heterocycle Impact: Thiazole (target compound) offers balanced lipophilicity and stability, whereas oxadiazole () may confer rigidity but lower metabolic resistance.
Halogenation : The 3,4-dichloro substitution (target) is associated with sigma receptor affinity , while 2,5-dichloro () may alter steric interactions with target proteins.
Functional Groups: The cyano group in increases polarity but may reduce membrane permeability compared to halogenated analogs.
Pharmacological and Physicochemical Implications
Lipophilicity and Bioavailability :
- The target compound’s Cl substituents and thiazole ring likely result in a higher logP (~3.5–4.0), favoring blood-brain barrier penetration, critical for CNS targets. In contrast, the oxadiazole analog () may exhibit lower logP (~2.8–3.2) due to its electron-withdrawing nature.
- The pyrazole-containing analog () has reduced molecular weight (370.4 vs.
Receptor Binding :
Q & A
Q. What methodologies assess the compound’s environmental fate in aqueous systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
